methyl 2-(dimethylamino)-3-(1H-imidazol-5-yl)propanoate
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Overview
Description
N,N-Dimethyl-L-histidine methyl ester: is a derivative of the amino acid histidine It is characterized by the presence of two methyl groups attached to the nitrogen atoms of the histidine molecule and an ester group attached to the carboxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-L-histidine methyl ester typically involves the methylation of L-histidine followed by esterification. One common method involves the reaction of L-histidine with methyl iodide in the presence of a base to form N,N-dimethyl-L-histidine. This intermediate is then treated with methanol and an acid catalyst to form the methyl ester .
Industrial Production Methods: Industrial production of N,N-Dimethyl-L-histidine methyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-L-histidine methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The ester group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Oxidized derivatives of N,N-Dimethyl-L-histidine methyl ester.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N,N-Dimethyl-L-histidine methyl ester is used as a building block in the synthesis of more complex molecules. It is also used in studies involving metal chelation and coordination chemistry .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein modifications. It serves as a model compound for understanding the behavior of histidine derivatives in biological systems .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of N,N-Dimethyl-L-histidine methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of the enzyme. This interaction can alter the enzyme’s conformation and affect its catalytic activity . Additionally, the compound can interact with receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
- N-Methyl-L-histidine
- 3-Methyl-L-histidine
- Fmoc-1-methyl-L-histidine
- Fmoc-3-methyl-L-histidine
- N(α), N-(im)-Di-Boc-L-histidine methyl ester
Comparison: N,N-Dimethyl-L-histidine methyl ester is unique due to the presence of two methyl groups on the nitrogen atoms and an ester group. This structural modification imparts distinct chemical properties, such as increased lipophilicity and altered reactivity, compared to other histidine derivatives. These unique properties make it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
methyl 2-(dimethylamino)-3-(1H-imidazol-5-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-12(2)8(9(13)14-3)4-7-5-10-6-11-7/h5-6,8H,4H2,1-3H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIYETQVUKDKFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CC1=CN=CN1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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